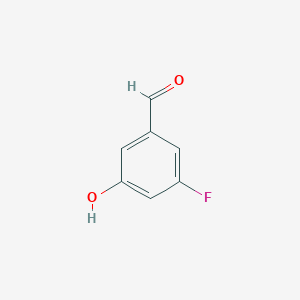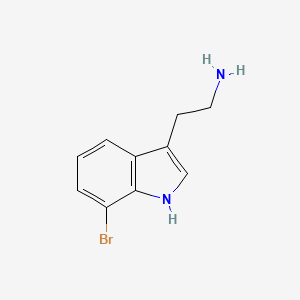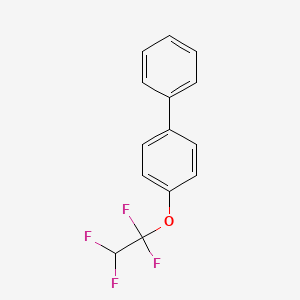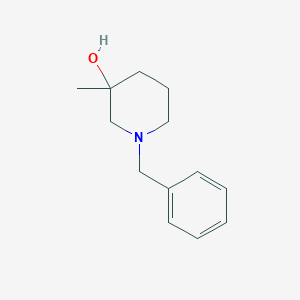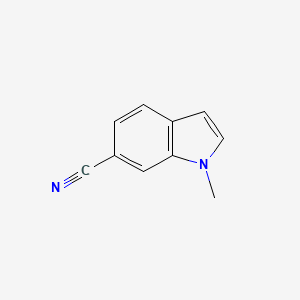
1-Methyl-1H-indole-6-carbonitrile
Übersicht
Beschreibung
1-Methyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-indole-6-carbonitrile is 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 . This indicates that the molecule consists of a 1H-indole ring with a methyl group attached at the 1-position and a carbonitrile group attached at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1H-indole-6-carbonitrile were not found, indole derivatives are known to be reactive at several positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can undergo a variety of reactions, including nucleophilic additions and electrophilic substitutions .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-6-carbonitrile is a solid substance . It has a molecular weight of 156.19 and is typically stored in a dry environment at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led researchers to synthesize a variety of indole derivatives for screening different pharmacological activities .
For example, in one study, a compound called methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17.1 to CoxB3 virus .
In another study, the vibrational characteristics of a model indole derivative, 6-isocyano-1-methyl-1H-indole (6ICMI), were investigated using a combination of FTIR, IR pump-probe spectroscopy, and theoretical calculations .
-
Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as catalyst and 2,2′- (1 E,1′ E)- (1 R,2 R)cyclohexane-1,2-diylbis (azan-1-yl-1-ylidene)bis (methan-1-yl-1-ylidene)diphenol as ligand .
- Results : The reaction resulted in the synthesis of benzyl-3- (indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Indoles are used in the one-pot multicomponent cyclocondensation reaction for the synthesis of 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles .
- Method : The reaction involved 1-methyl-1 H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide in the presence of silica supported ionic liquid [pmim]HSO 4 SiO 2 as a catalyst .
- Results : The reaction resulted in the synthesis of 2,9-dihydro-2-oxo-4-aryl-1 H-pyrido[2,3-b]indole-3-carbonitriles .
-
Preparation of Benzoyl Indoles
- Field : Organic Chemistry
- Application : Indoles are used for the chemoselective and regioselective preparation of benzoyl indoles .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The reaction resulted in the preparation of benzoyl indoles .
-
Parallel Synthesis of Dihydroisoquinolines
- Field : Organic Chemistry
- Application : Indoles are used as reactants for parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The reaction resulted in the synthesis of dihydroisoquinolines .
-
Preparation of Novel PPARα/γ Dual Agonists
- Field : Medicinal Chemistry
- Application : Indoles are used as reactants for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The reaction resulted in the preparation of novel PPARα/γ dual agonists .
-
Synthesis of Various Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as catalyst and 2,2′- (1 E,1′ E)- (1 R,2 R)cyclohexane-1,2-diylbis (azan-1-yl-1-ylidene)bis (methan-1-yl-1-ylidene)diphenol as ligand .
- Results : The reaction resulted in the synthesis of benzyl-3- (indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methylindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAAHLMYPQCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572246 | |
| Record name | 1-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-6-carbonitrile | |
CAS RN |
20996-87-6 | |
| Record name | 1-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

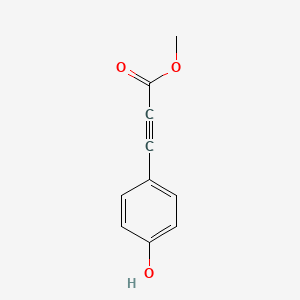
![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

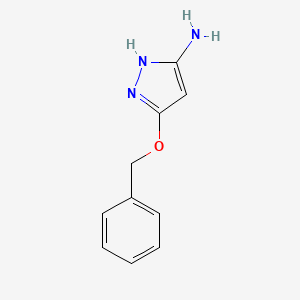

![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)
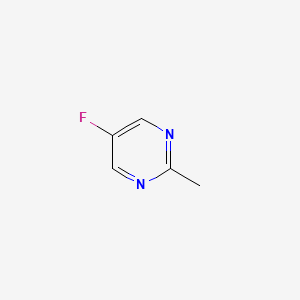
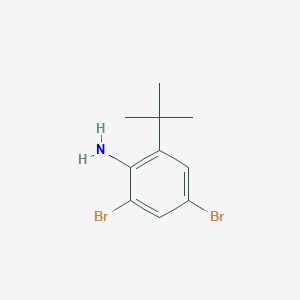
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)

